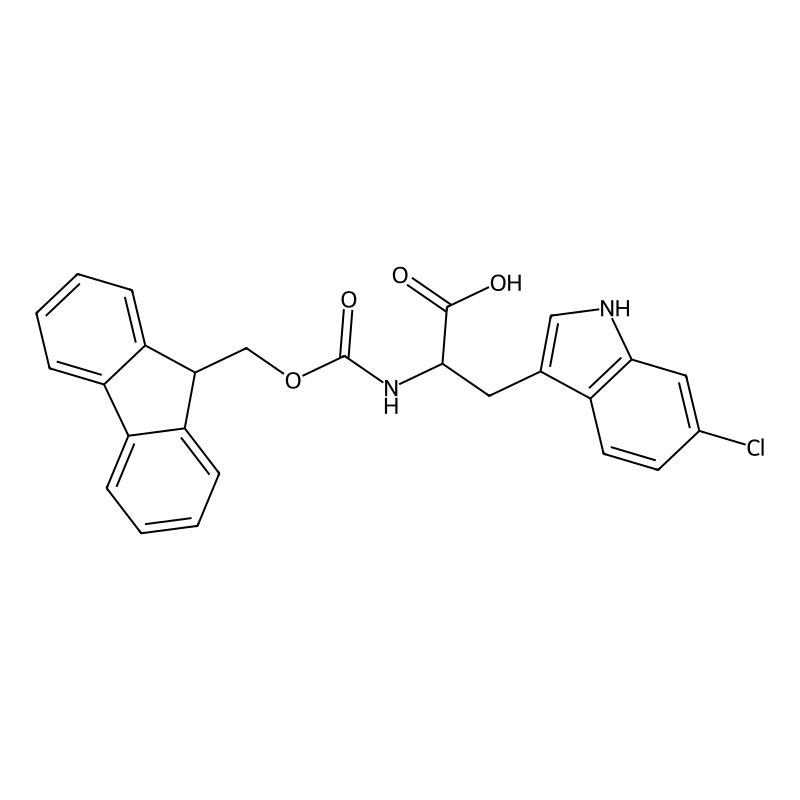

Fmoc-6-chloro-DL-tryptophan

Content Navigation

Late-stage halogenation of Trp yields inseparable 5/6-Cl isomers and requires lengthy enzymatic steps. Fmoc-6-chloro-DL-tryptophan overcomes this:

- 100% regiospecific 6-Cl eliminates purification bottlenecks.

- Ready-to-couple for SPPS; sustains standard cleavage conditions.

- Enables Suzuki-Miyaura/Sonogashira couplings (70-90% yields) for peptide library diversification.

- Increases binding affinity >60-fold in p53/HDM2 antagonists via halogen bonding & hydrophobic packing.

- Enhances peptide lipophilicity for antimicrobial peptides without in vivo halogenation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Fmoc-6-chloro-DL-tryptophan (CAS: 1219168-45-2) is a highly specialized, pre-halogenated amino acid building block designed for the synthesis of advanced peptidomimetics and functionalized peptide libraries. Featuring a chlorine atom regioselectively positioned at the 6-carbon of the indole ring and protected by an Fmoc group, this racemic compound is directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) workflows [1]. In industrial and advanced academic procurement, it is primarily selected to introduce bioorthogonal reactive handles for transition-metal-catalyzed cross-coupling, or to precisely tune the lipophilicity, halogen bonding, and proteolytic stability of therapeutic peptides [2]. By providing a ready-to-couple building block, it bypasses the need for complex, low-yield late-stage enzymatic halogenation, making it a critical precursor for scalable drug discovery.

Research Fit

References

- [1] Latham, J., et al. 'Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation.' Chemical Society Reviews 50.3 (2021): 1551-1583.

- [2] Zhao, Y., et al. 'Recent Progress and Clinical Development of Inhibitors that Block MDM4/p53 Protein–Protein Interactions.' Journal of Medicinal Chemistry 64.15 (2021): 10555-10580.

Substituting Fmoc-6-chloro-DL-tryptophan with standard Fmoc-DL-Trp-OH or attempting late-stage enzymatic halogenation critically compromises both synthetic efficiency and target performance. Standard tryptophan lacks the aryl chloride moiety required to serve as a bioorthogonal handle for downstream Suzuki-Miyaura or Sonogashira cross-coupling, completely preventing the generation of macrocyclic or biaryl-modified peptide libraries [1]. Furthermore, while biocatalytic halogenation using flavin-dependent halogenases (e.g., SttH or Tar14) can generate chlorinated tryptophans, these enzymatic cascades are notoriously difficult to scale, often yielding incomplete conversions (e.g., ~58%) and requiring days of incubation [2]. Enzymatic methods also frequently produce inseparable mixtures of 5-chloro and 6-chloro isomers [1]. Procuring the pre-synthesized Fmoc-6-chloro-DL-tryptophan guarantees 100% regiocontrol at the 6-position and immediate compatibility with rapid SPPS workflows, eliminating downstream purification bottlenecks.

Substitution Risk

References

- [1] Latham, J., et al. 'Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation.' Chemical Society Reviews 50.3 (2021): 1551-1583.

- [2] Bhat, V., et al. 'Versatile and Facile One-Pot Biosynthesis for Amides and Carboxylic Acids in E. coli by Engineering Auxin Pathways of Plant Microbiomes.' ACS Synthetic Biology 11.2 (2022): 855-866.

Exponential Enhancement of Protein-Protein Interaction (PPI) Binding Affinity

In the development of p53/HDM2 protein-protein interaction inhibitors, the substitution of standard tryptophan with 6-chlorotryptophan drives a massive increase in target binding affinity. Structural optimization studies demonstrate that incorporating the 6-chloro-indole moiety enhances hydrophobic packing and introduces favorable halogen bonding within the HDM2 binding pocket, reducing the IC50 from 314 nM to 5 nM [1].

| Evidence Dimension | Inhibitor Binding Affinity (IC50) |

| Target Compound Data | 5 nM (6-chlorotryptophan-containing peptide) |

| Comparator Or Baseline | 314 nM (Standard tryptophan-containing peptide) |

| Quantified Difference | 63-fold increase in binding affinity |

| Conditions | In vitro p53/HDM2 protein-protein interaction assay |

This proves that 6-chloro substitution is a critical functional driver for achieving nanomolar potency in peptide-based therapeutics, justifying its higher procurement cost over standard tryptophan.

Bioorthogonal Cross-Coupling Efficiency for Peptide Diversification

The 6-chloro substituent serves as a highly efficient bioorthogonal handle for late-stage peptide functionalization. When subjected to aqueous Suzuki-Miyaura cross-coupling conditions with phenylboronic acids, chlorotryptophan derivatives achieve high isolated yields of 70-90% [1]. Standard tryptophan completely lacks this reactivity, making it useless for transition-metal-catalyzed biaryl formation.

| Evidence Dimension | Cross-Coupling Isolated Yield |

| Target Compound Data | 70-90% yield (via Suzuki-Miyaura coupling) |

| Comparator Or Baseline | 0% yield (Standard tryptophan lacks the aryl halide handle) |

| Quantified Difference | Enables high-yielding biaryl formation completely inaccessible to the baseline |

| Conditions | Aqueous Suzuki-Miyaura cross-coupling (phenylboronic acid, Pd catalyst, 40–80 °C) |

Allows chemists to procure a single building block that can be diversified into hundreds of distinct macrocyclic or biaryl-modified peptide analogs.

Processability and Regiocontrol vs. Biocatalytic Halogenation

While enzymatic halogenation of tryptophan using flavin-dependent halogenases (e.g., SttH) is possible, it is synthetically inefficient for scale-up. Biocatalytic methods typically plateau at ~58-61% conversion rates and often require extensive incubation times, whereas utilizing pre-synthesized Fmoc-6-chloro-DL-tryptophan in SPPS guarantees 100% regiocontrol at the 6-position and near-quantitative coupling yields within standard reaction timeframes [1].

| Evidence Dimension | Regioselective Conversion / Incorporation |

| Target Compound Data | 100% regiocontrol via direct SPPS incorporation |

| Comparator Or Baseline | ~58% conversion via SttH enzymatic halogenation |

| Quantified Difference | Eliminates ~42% yield loss and complex purification associated with biocatalytic mixtures |

| Conditions | Direct SPPS coupling vs. in vitro enzymatic halogenation cascades |

Procuring the pre-halogenated Fmoc derivative ensures reproducible manufacturability and eliminates the severe yield penalties of late-stage enzymatic halogenation.

Development of Nanomolar PPI Inhibitors

Directly downstream of its ability to increase binding affinity by over 60-fold, this compound is a highly effective building block for synthesizing p53/HDM2 antagonists and other peptidomimetics. The 6-chloro substituent enhances hydrophobic packing and introduces critical halogen bonding interactions that standard tryptophan cannot provide [1].

Late-Stage Diversification of Peptide Libraries

Because the 6-chloro-indole moiety supports high-yielding (70-90%) Suzuki-Miyaura and Sonogashira cross-coupling reactions, this compound is highly suited for core facilities and medicinal chemistry labs building macrocyclic or biaryl-functionalized peptide libraries. It provides a stable, bioorthogonal handle that survives standard SPPS cleavage conditions [2].

Synthesis of Lipophilic Antimicrobial Peptides (AMPs)

Halogenation of tryptophan is a proven strategy to increase the lipophilicity and membrane-permeabilizing properties of antimicrobial peptides. Procuring Fmoc-6-chloro-DL-tryptophan allows researchers to synthesize highly potent synthetic analogs of lantibiotics (e.g., nisin or NAI-107 derivatives) without relying on complex, low-yield in vivo enzymatic halogenation systems [2].

Application Fit Matrix

References

- [1] Zhao, Y., et al. 'Recent Progress and Clinical Development of Inhibitors that Block MDM4/p53 Protein–Protein Interactions.' Journal of Medicinal Chemistry 64.15 (2021): 10555-10580.

- [2] Latham, J., et al. 'Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation.' Chemical Society Reviews 50.3 (2021): 1551-1583.

XLogP3

Sequence

Explore Compound Types